
Tetralinoleoyl cardiolipin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetralinoleoyl cardiolipin is a cardiolipin in which all four phosphatidyl acyl groups are specified as linoleoyl. It derives from a linoleic acid. It is a conjugate acid of a this compound(2-).
CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]), also known as 1, 1', 2, 2'-tetra-(9Z, 12Z)-octadecadienoyl cardiolipin or 1', 3'-bis-[1, 2-di-(9Z, 12Z-octadecadienoyl)-sn-glycero-3-phospho]-glycerol, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) has been found throughout all human tissues, and has also been primarily detected in blood. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, inner mitochondrial membrane, and mitochondria. In humans, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is involved in cardiolipin biosynthesis CL(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway.
Applications De Recherche Scientifique
Role in Heart Failure and Mitochondrial Supercomplex Formation
Tetralinoleoyl cardiolipin (TLCL) plays a significant role in heart failure, where its loss is associated with mitochondrial bioenergetic disruption. This loss affects mitochondrial supercomplex formation and NADH dehydrogenase activity, suggesting that modulation of TLCL may serve as a therapeutic strategy for cardiac dysfunction and diseases involving mitochondrial dysfunction (Mejia, Cole, & Hatch, 2014).
Cardiolipin Remodeling and Coronary Heart Disease
In coronary heart disease (CHD), the loss of TLCL is linked to myocardial hypoxia and oxidative stress. ALCAT1, an acyltransferase, catalyzes pathological remodeling of cardiolipin, leading to mitochondrial dysfunction. Targeting ALCAT1 for inhibition could mitigate CHD, suggesting TLCL's importance in maintaining cardiac health (Jia et al., 2021).
Influence on Mitochondrial Function in Diabetic Hearts
In diabetic hearts, the major species of cardiolipin, TLCL, is significantly decreased, while other species increase. This remodeling affects mitochondrial and cardiac function, indicating the critical role of TLCL in maintaining heart health in pathological conditions (He & Han, 2014).
Role in Mitochondrial Diseases
Cardiolipin, particularly TLCL, is essential for optimal mitochondrial respiration. Alterations in TLCL content and composition are observed in mitochondrial diseases, impacting mitochondrial respiratory function and contributing to the pathogenesis of heart failure (Schlame et al., 1999).
Implications for Mitochondrial Dysfunction Treatment
Modulating TLCL levels may improve mitochondrial function and serve as a therapeutic approach for diseases exhibiting mitochondrial dysfunction. This approach is particularly relevant in the context of cardiac health and heart failure, where TLCL's role is prominent (G. Sparagna et al., 2007).
Propriétés
Formule moléculaire |
C81H142O17P2 |
|---|---|
Poids moléculaire |
1449.9 g/mol |
Nom IUPAC |
[(2R)-3-[[3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t76-,77-/m1/s1 |
Clé InChI |
LSHJMDWWJIYXEM-XGJIDDIWSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)




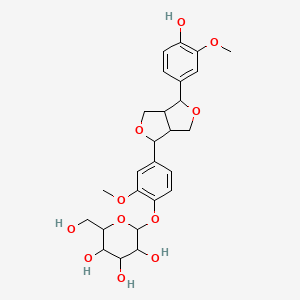
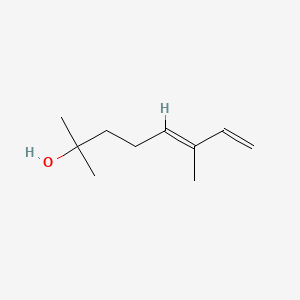
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
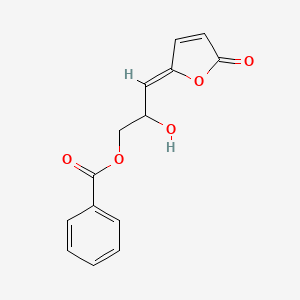
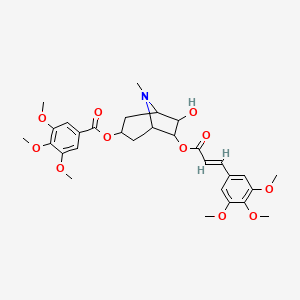

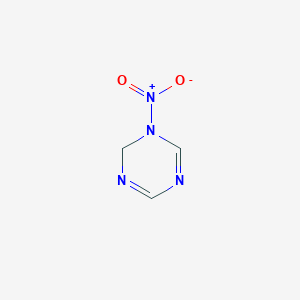
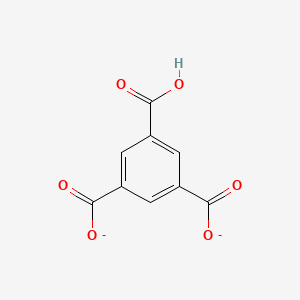
![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
